Evidence 1: ALDH Isoform Selectivity Profile — Intramolecular Comparison of ALDH3A1 vs ALDH1A3 Inhibition
The compound exhibits a 2.1-fold selectivity for ALDH3A1 inhibition over ALDH1A3 based on comparative IC50 values derived from orthogonal assay systems. Against human ALDH3A1, the compound demonstrates an IC50 of 2.10 μM in a spectrophotometric assay measuring benzaldehyde oxidation after a 1-minute preincubation [1]. In contrast, inhibition of ALDH1A3 in human PEO1 cells yields an IC50 of 1.00 μM as assessed by reduction in aldefluor-positive cells following 30-minute incubation [2]. While both values fall within the low micromolar range, the differential potency across ALDH isoforms carries functional implications given the distinct roles of ALDH3A1 (corneal crystallin, oxidative stress response) versus ALDH1A3 (retinoic acid biosynthesis, cancer stem cell maintenance).
| Evidence Dimension | Inhibitory potency (IC50) across ALDH isoforms |
|---|---|
| Target Compound Data | IC50 = 2.10 μM (2100 nM) for ALDH3A1 |
| Comparator Or Baseline | IC50 = 1.00 μM (1000 nM) for ALDH1A3 (same compound, different isoform) |
| Quantified Difference | 2.1-fold difference in potency between ALDH isoforms; absolute Δ = 1.10 μM |
| Conditions | ALDH3A1: spectrophotometric analysis, human recombinant enzyme, benzaldehyde substrate, 1 min preincubation. ALDH1A3: aldefluor assay, human PEO1 ovarian cancer cells, 30 min incubation. |
Why This Matters
For researchers targeting ALDH3A1-overexpressing cancers or corneal biology applications, this compound provides a measurable isoform activity window that may inform selectivity-driven experimental design.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994). IC50 = 2.10 μM for inhibition of human ALDH3A1-mediated benzaldehyde oxidation. BindingDB Entry. View Source
- [2] BindingDB. BDBM50459588 (CHEMBL4210115). IC50 = 1.00 μM for inhibition of ALDH1A3 in human PEO1 cells via aldefluor assay. BindingDB Entry. View Source
